1-Methylpyrrolidine-2-carboxylic acid

Peptide Conformation Medicinal Chemistry NMR Spectroscopy

N-Methylproline (CAS 68078-09-1) is a non-proteinogenic cyclic α-amino acid that introduces a cis-amide stabilized, N-methylated amide bond into peptides. This conformationally restricted building block improves metabolic stability, membrane permeability, and oral bioavailability of drug candidates. It is also an ideal 'inactive' analogue for proline metabolism studies and a compatible solute for enzyme stabilization. Choose ≥98% purity for reliable research outcomes.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 68078-09-1
Cat. No. B1584806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidine-2-carboxylic acid
CAS68078-09-1
SynonymsN-methylproline
N-methylpyrrolidine-2-carboxylate
N-methylpyrrolidine-2-carboxylic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)O
InChIInChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
InChIKeyCWLQUGTUXBXTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpyrrolidine-2-carboxylic Acid (CAS 68078-09-1) as a Proline Analogue in Medicinal Chemistry


1-Methylpyrrolidine-2-carboxylic acid (CAS 68078-09-1), commonly known as N-methylproline, is a non-proteinogenic cyclic α-amino acid derived from proline by N-methylation [1]. This modification introduces a tertiary amide nitrogen, fundamentally altering the compound's conformational landscape and physicochemical properties compared to its parent [2]. As a chiral building block, it serves as a key starting material for important drugs and as a tool for studying and modulating peptide conformation and stability .

Why Generic Substitution of Proline with 1-Methylpyrrolidine-2-carboxylic Acid Fails: Conformational and Metabolic Implications


Direct substitution of proline with 1-methylpyrrolidine-2-carboxylic acid is not a straightforward replacement due to the profound impact of N-methylation on amide bond geometry and peptide backbone conformation. While proline already restricts backbone flexibility, the N-methyl group in this analogue further increases steric hindrance and stabilizes the cis-amide conformer, leading to a significantly different conformational ensemble [1]. This can drastically alter peptide secondary structure, receptor binding, and metabolic stability, making the two residues non-interchangeable in biologically active peptides and demanding careful, context-dependent selection during drug design [2]. Unlike proline, N-methylation removes the hydrogen bond donor capability of the amide nitrogen, a critical factor in molecular recognition [3].

Quantitative Evidence for 1-Methylpyrrolidine-2-carboxylic Acid Differentiation


Conformational Impact: cis-Amid Conformer Stabilization over Proline

N-Methylation of the proline ring leads to a significant increase in the population of the cis-amide bond conformation compared to unsubstituted proline. This is due to the increased steric hindrance of the N-methyl group, which destabilizes the trans-conformer. [1]

Peptide Conformation Medicinal Chemistry NMR Spectroscopy

Enzymatic Substrate Activity: Drastic Reduction Compared to L-Proline

In an enzymatic assay for proline dehydrogenase (proline oxidase), N-methyl-L-proline exhibits only 'very slight activity' as a substrate, compared to the natural substrate L-proline. This demonstrates a profound functional divergence. [1]

Biochemistry Enzyme Kinetics Plant Metabolism

Enzymatic Substrate Activity: Comparison with Other Proline Derivatives

A systematic comparison of proline derivatives in a proline dehydrogenase assay reveals a clear activity gradient. L-proline (100%) > thiazolidine-4-carboxylate (63%) > L-proline amide (11%) > N-methyl-L-proline (very slight activity) > D-proline (inactive). [1]

Biochemistry Structure-Activity Relationship Enzyme Specificity

Compatibility as an Osmolyte: Enzyme Protection at High Concentrations

N-methyl-L-proline acts as a 'compatible solute,' protecting pyruvate kinase (PK) enzyme activity from thermal and salt stress. It showed no inhibitory effect on PK activity even at a high concentration of 750 mM, a property shared with the natural osmolyte proline. [1]

Biotechnology Stress Physiology Enzyme Stabilization

Chiral Induction in Peptide Synthesis: Enantioselectivity Comparison

In the coupling of racemic Z-Ala-OH with glycine methyl ester, a chiral triazine reagent derived from L-N-methylproline preferentially formed the D-Z-AlaGly-OMe dipeptide with an L/D ratio of 21/79. In contrast, the reagent derived from the D-enantiomer gave an L/D ratio of 75/25. [1]

Asymmetric Synthesis Peptide Chemistry Chiral Reagents

Validated Research and Industrial Application Scenarios for 1-Methylpyrrolidine-2-carboxylic Acid


Peptidomimetic Drug Design Requiring Altered Conformation and Stability

This compound is a preferred building block for introducing a conformationally restricted, N-methylated amide bond into a peptide backbone. The evidence shows it stabilizes the cis-amide conformation [1], which is a key strategy to enhance peptide metabolic stability, membrane permeability, and oral bioavailability. Its use is warranted in medicinal chemistry programs aiming to improve the pharmacokinetic profile of peptide-based drug candidates by mimicking or disrupting specific secondary structure elements like β-turns.

Metabolic Engineering and Enzyme Inhibition Studies

For researchers studying proline metabolism or designing enzyme inhibitors, this compound is the ideal 'inactive' analogue. The quantitative evidence demonstrates its near-complete lack of substrate activity for proline dehydrogenase [1]. This property makes it invaluable as a negative control in enzyme assays, a non-metabolizable tracer, or a scaffold for developing potent inhibitors that bind to the active site without being turned over.

Asymmetric Synthesis and Chiral Building Block in Pharmaceutical Manufacturing

The distinct chiral induction observed with N-methylproline-derived reagents provides a quantifiable advantage in enantioselective synthesis. The ability to predictably switch product stereochemistry (L/D ratio from 21/79 to 75/25) by choosing the L- or D-enantiomer [1] makes this compound a valuable tool for the cost-effective and scalable production of enantioenriched pharmaceutical intermediates and active ingredients.

Enzyme Stabilization in Biotechnology and Bioprocessing

As a proven compatible solute, N-methylproline is an excellent choice for stabilizing sensitive enzymes and proteins during storage, assay, and bioprocessing. The evidence confirms it protects pyruvate kinase from thermal and salt stress at high concentrations (750 mM) without inhibiting its activity [1]. This is a critical attribute for developing robust and high-yield in vitro transcription-translation systems, diagnostic assays, and industrial enzymatic reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.